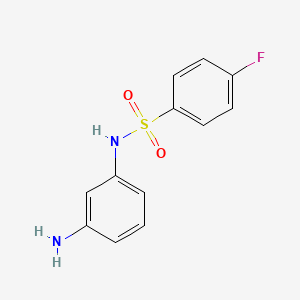

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse range of biological activities and have been extensively studied for their potential as therapeutic agents. The introduction of a fluorine atom and the amino group into the benzenesulfonamide structure can significantly affect the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide and related compounds involves multiple steps, including the activation of the benzenesulfonamide moiety and the subsequent introduction of the amino and fluorine groups. For example, compounds similar to the targeted molecule have been synthesized by reacting aminobenzenesulfonamides with various reagents to introduce additional functional groups, showcasing the flexibility and adaptability of this chemical framework in synthetic chemistry (Lu et al., 2015).

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

- N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide derivatives have been explored as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. Such compounds exhibit potent inhibition and are used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

- Derivatives of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide have been characterized for antimicrobial activities and investigated using spectroscopic techniques such as FT-IR, 1H, and 13C NMR. These compounds demonstrate significant antimicrobial properties (Demircioğlu et al., 2018).

Phospholipase A2 Inhibition

- Certain benzenesulfonamide derivatives show promise as membrane-bound phospholipase A2 inhibitors. These compounds have been evaluated for their effectiveness in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Photosensitizer for Cancer Treatment

- Benzenesulfonamide derivatives have been developed for use in photodynamic therapy. They exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

GPR119 Agonists

- Novel benzenesulfonamide GPR119 agonists have been synthesized and optimized, showing potential as tool compounds for metabolic disease research (Yu et al., 2014).

Mécanisme D'action

Target of Action

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures have been found to interact with Gamma-aminobutyric acid receptors (GAR) and Aminopeptidase N (APN/CD13) which play crucial roles in various biological processes .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activity .

Biochemical Pathways

For instance, some compounds have been found to inhibit the action of tyrosinase on l-dopa, affecting the melanin biosynthesis pathway . Others have been found to interact with the photosystem II (PSII) reaction centre, affecting the photosynthetic electron transport chain .

Result of Action

Based on the known targets and modes of action of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-tumor, anti-viral, and anti-microbial activities .

Action Environment

The action, efficacy, and stability of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within the body. For instance, the presence of certain ions or molecules can influence the binding affinity of the compound to its targets .

Propriétés

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYRPTXKLDYADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360676 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide | |

CAS RN |

436089-66-6 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)